Cas no 1697751-02-2 (4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile)

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile is a brominated triazole derivative with a nitrile-functionalized butyl side chain. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in heterocyclic synthesis and pharmaceutical intermediate applications. The presence of both an amino group and a bromine atom on the triazole ring enables selective functionalization, while the nitrile moiety offers additional reactivity for further derivatization. Its structural features make it a valuable building block for constructing complex molecules, particularly in medicinal chemistry and agrochemical research. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings.
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile structure
1697751-02-2 structure
Product name:4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
CAS No:1697751-02-2
MF:C6H8BrN5
MW:230.065218925476
CID:5702455
PubChem ID:103098494

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
    • 1697751-02-2
    • EN300-1106469
    • 1H-1,2,4-Triazole-1-butanenitrile, 3-amino-5-bromo-
    • Inchi: 1S/C6H8BrN5/c7-5-10-6(9)11-12(5)4-2-1-3-8/h1-2,4H2,(H2,9,11)
    • InChI Key: JMXSLMUICWZMLQ-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CCCC#N

Computed Properties

  • Exact Mass: 228.99631g/mol
  • Monoisotopic Mass: 228.99631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 80.5Ų

Experimental Properties

  • Density: 1.81±0.1 g/cm3(Predicted)
  • Boiling Point: 482.4±47.0 °C(Predicted)
  • pka: 2.29±0.12(Predicted)

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1106469-1g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2 95%
1g
$770.0 2023-10-27
Enamine
EN300-1106469-5.0g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2
5g
$3065.0 2023-06-10
Enamine
EN300-1106469-10g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1106469-0.5g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1106469-0.05g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1106469-2.5g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1106469-0.25g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1106469-10.0g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2
10g
$4545.0 2023-06-10
Enamine
EN300-1106469-0.1g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1106469-1.0g
4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile
1697751-02-2
1g
$1057.0 2023-06-10

Additional information on 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile

Introduction to 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile (CAS No. 1697751-02-2)

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1697751-02-2, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural framework of this molecule incorporates a butanenitrile moiety linked to a triazole ring system, which is further substituted with an amino group and a bromine atom. Such structural features make it a valuable scaffold for the development of novel therapeutic agents.

The triazole moiety is particularly noteworthy due to its presence in numerous bioactive molecules, including antifungal, antiviral, and anticancer agents. The introduction of a bromo substituent on the triazole ring enhances the molecule's potential for further functionalization, allowing for the exploration of diverse pharmacological profiles. The 3-amino group provides a site for hydrogen bonding interactions, which can be critical for binding affinity and selectivity in drug design.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. The butanenitrile component of this compound suggests potential applications in modulating metabolic pathways or inhibiting key enzymes. For instance, nitrile-containing compounds have been explored for their ability to act as prodrugs or to engage in metal coordination, which can be leveraged for therapeutic purposes.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug candidates. The unique combination of functional groups in 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile positions it as a versatile building block for generating libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying lead structures with enhanced efficacy and reduced toxicity.

One particularly exciting area of investigation involves the use of this compound as a precursor in the synthesis of more complex molecules. The presence of both the nitrile and amino groups allows for further derivatization through reactions such as nucleophilic addition or condensation reactions. These transformations can yield novel derivatives with tailored biological activities, making this compound a valuable asset in synthetic organic chemistry.

The pharmaceutical industry has shown considerable interest in heterocyclic compounds due to their inherent biological activity and synthetic accessibility. The triazole scaffold, in particular, has been extensively studied for its role in various therapeutic contexts. By incorporating structural elements like the bromo and amino substituents, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Recent advances in computational chemistry have also facilitated the rational design of molecules like 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile. Molecular modeling techniques enable scientists to predict binding interactions and optimize lead compounds before experimental synthesis. This approach not only accelerates the drug discovery process but also reduces the reliance on trial-and-error experimentation.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, for example, structurally similar molecules have been investigated for their herbicidal or pesticidal properties. The versatility of the triazole and butanenitrile moieties makes this compound a candidate for exploring new chemical spaces with untapped biological potential.

In conclusion,4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile (CAS No. 1697751-02-2) represents a promising candidate for further investigation in medicinal chemistry and related fields. Its unique structural features offer opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an important role in future drug discovery efforts.

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